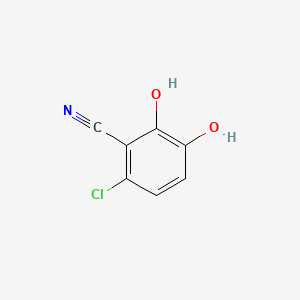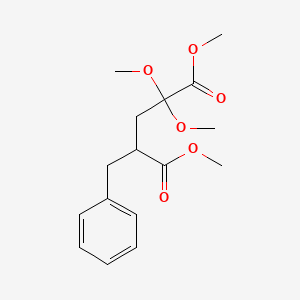
N-Nonan-2-ylidenehydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Nonan-2-ylidenehydroxylamine is an organic compound with the molecular formula C9H19NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a nonyl group
准备方法
Synthetic Routes and Reaction Conditions
N-Nonan-2-ylidenehydroxylamine can be synthesized through the reaction of nonanone with hydroxylamine. The reaction typically involves the following steps:
Formation of Oxime: Nonanone reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Dehydration: The oxime is then dehydrated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow reactors and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
N-Nonan-2-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Parent amine (nonanamine).
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
科学研究应用
N-Nonan-2-ylidenehydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N-Nonan-2-ylidenehydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Butanone oxime: Similar in structure but with a shorter carbon chain.
Acetone oxime: Another oxime with an even shorter carbon chain.
Uniqueness
N-Nonan-2-ylidenehydroxylamine is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to shorter-chain oximes. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
属性
| 112630-67-8 | |
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC 名称 |
N-nonan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(2)10-11/h11H,3-8H2,1-2H3 |
InChI 键 |
HHONKRXRGXJUCW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)


![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
